2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-17(2,24-14-5-3-12(18)4-6-14)16(23)20-13-7-9-22(10-8-13)15-11-19-25-21-15/h3-6,11,13H,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEBEXUTGUPTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C2=NSN=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.86 g/mol. The structure features a chlorophenoxy group linked to a central carbon, which connects to both a methyl group and a piperidine ring containing a thiadiazole substituent. The presence of chlorine in the chlorophenoxy group enhances its biological activity by influencing electronic properties and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for certain receptors, which can lead to modulation of signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in critical metabolic processes.
Understanding these mechanisms is vital for evaluating its potential therapeutic applications.
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer activities. In studies involving related compounds, mechanisms such as apoptosis induction and cell cycle arrest have been observed. For instance, some derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.
Anti-inflammatory Effects
Compounds within this class have also demonstrated anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activities of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A derivative similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Activity Assessment : In vitro assays demonstrated that related compounds caused significant growth inhibition in various cancer cell lines (e.g., breast cancer and leukemia), with IC50 values ranging from 5 to 20 µM .
- Anti-inflammatory Mechanism Exploration : A study indicated that thiadiazole derivatives could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophages, suggesting potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s divergence from fentanyl analogs lies in two regions:
- Aromatic Substituent: The 4-chlorophenoxy group replaces the typical N-phenyl or halogenated phenyl rings seen in analogs like 4-fluoroisobutyrylfentanyl (4F-iBF) . Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability and metabolic stability.
- Piperidine Substitution: The 1,2,5-thiadiazole ring replaces the phenethyl or alkyl chains common in fentanyl derivatives (e.g., 4F-iBF, acetylfentanyl) .
Key Analog Comparisons
4-Fluoroisobutyrylfentanyl (4F-iBF)
- Structure : N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide .
- Comparison: Aromatic Ring: 4F-iBF uses a 4-fluorophenyl group, whereas the target compound employs 4-chlorophenoxy. Fluorine’s electronegativity may enhance binding affinity, but chlorine’s lipophilicity could prolong half-life. Piperidine Substituent: 4F-iBF retains the phenethyl group common in fentanyl analogs, while the target compound’s thiadiazole introduces a rigid, planar heterocycle. This may reduce μ-opioid receptor affinity due to steric hindrance . Potency: 4F-iBF is estimated to be 10–20 times less potent than fentanyl but still poses significant overdose risks . The target compound’s potency remains speculative without binding data.
Carfentanil
- Structure: Methyl 1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate .
- Comparison: Receptor Affinity: Carfentanil’s μ-opioid receptor binding (Ki = 0.024 nM) is ~80 times stronger than fentanyl (Ki = 1.9 nM) due to its carbomethoxy group . The target compound lacks this group, suggesting lower potency. Clinical Use: Carfentanil is restricted to veterinary use, whereas the target compound’s novel structure may evade current regulations .
W-18 and W-15
Pharmacological and Regulatory Implications
Receptor Interaction Hypotheses
Toxicity and Overdose Risks
- The 4-chlorophenoxy group’s stability could prolong toxicity.
Regulatory Status
- Many fentanyl analogs (e.g., 4F-iBF, carfentanil) are listed under the 1961 Single Convention . The target compound’s novel structure may delay regulatory control, posing challenges for law enforcement .
Data Tables
Table 1: Structural Comparison with Key Analogs
Table 2: Key Functional Group Effects
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the piperidin-4-yl scaffold via nucleophilic substitution or condensation reactions, using precursors like 1,2,5-thiadiazol-3-amine derivatives.
- Step 2: Introduction of the 4-chlorophenoxy moiety via alkylation or coupling reactions under controlled pH and temperature (e.g., reflux in dichloromethane with a base like K₂CO₃).
- Step 3: Amide bond formation between the piperidine and propanamide groups using coupling agents such as HATU or EDCI .
Critical Note: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is essential to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- NMR Spectroscopy: ¹H and ¹³C NMR verify proton environments and carbon frameworks, with specific signals for the thiadiazole (δ 7.8–8.2 ppm) and piperidine (δ 2.5–3.5 ppm) moieties.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁ClN₃O₂S: 394.0984) .
- X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the piperidine-thiadiazole core .
Q. What are its primary research applications in medicinal chemistry?
- Enzyme Inhibition: The thiadiazole and piperidine groups target enzymes like cyclooxygenase-2 (COX-2) or kinases, assessed via in vitro assays (IC₅₀ values typically <10 µM) .
- Anticancer Activity: Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with apoptosis induction confirmed via flow cytometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Modular Substitutions: Replace the 4-chlorophenoxy group with fluorophenyl or methoxyphenyl analogs to enhance lipophilicity and blood-brain barrier penetration .
- Piperidine Modifications: Introduce methyl or ethyl groups at the piperidine nitrogen to assess steric effects on receptor binding (e.g., µ-opioid receptor affinity) .
- Thiadiazole Isosteres: Substitute the thiadiazole with triazole or oxadiazole rings to compare potency in kinase inhibition assays .
Q. What are the challenges in achieving enantiomeric purity during synthesis?
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers.
- Asymmetric Catalysis: Employ palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to favor a single enantiomer .
Data Contradiction Alert: Conflicting bioactivity reports between racemic mixtures and pure enantiomers highlight the need for stereochemical control .
Q. How should researchers address discrepancies in pharmacological data across studies?
- Experimental Variables: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Metabolic Stability: Compare hepatic microsomal stability (e.g., human vs. rodent) to explain species-specific efficacy .
- Off-Target Profiling: Use proteome-wide affinity chromatography to identify unintended targets (e.g., cytochrome P450 isoforms) .
Methodological Guidelines
- In Vivo Studies: For pharmacokinetic analysis, administer the compound intravenously (2 mg/kg) in Sprague-Dawley rats, with plasma samples analyzed via LC-MS/MS .
- Computational Modeling: Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) to predict binding modes and guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
